molecular formula C5H11NOS B8788744 Propanamide, 3-mercapto-N,N-dimethyl- CAS No. 92065-71-9

Propanamide, 3-mercapto-N,N-dimethyl-

Cat. No.: B8788744
CAS No.: 92065-71-9
M. Wt: 133.21 g/mol
InChI Key: UXBJXJHRVOEYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Mercapto-N,N-dimethylpropanamide (C₅H₁₁NOS) is a propanamide derivative featuring a thiol (-SH) group at the 3-position and two methyl groups on the amide nitrogen. The mercapto group enhances nucleophilicity, enabling participation in radical reactions and metal coordination, while the dimethylamide moiety influences solubility and steric effects .

Properties

CAS No.

92065-71-9

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N,N-dimethyl-3-sulfanylpropanamide

InChI

InChI=1S/C5H11NOS/c1-6(2)5(7)3-4-8/h8H,3-4H2,1-2H3

InChI Key

UXBJXJHRVOEYPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCS

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethylpropanamide

  • Structure: Lacks the 3-mercapto group; formula C₅H₁₁NO, molecular weight 101.15 g/mol .
  • Reactivity : In radical condensation reactions with benzylic alcohols, N,N-dimethylpropanamide showed minimal conversion to 3-arylpropanamides, unlike its acetylated counterpart (N,N-dimethylacetamide). This highlights the sensitivity of such reactions to substituent effects .
  • Applications: Used as a solvent in zeolite synthesis due to its strong donor properties .

3-(Dimethylamino)-N,N-dimethylpropanamide

  • Structure: Contains a dimethylamino (-N(CH₃)₂) group at the 3-position; formula C₇H₁₅N₃O, molecular weight 157.22 g/mol .
  • Reactivity: The tertiary amino group introduces basicity, enabling interactions with acidic protons.
  • Biological Activity: Not explicitly studied in the evidence, but dimethylamino groups are common in drug design for enhancing membrane permeability.

3-Amino-N-(3-fluorophenyl)propanamide

  • Structure : Features a 3-fluoroaniline substituent; formula C₉H₁₀FN₂O, molecular weight 182.19 g/mol .
  • Reactivity: Acts as a substrate for β-alanyl aminopeptidase, releasing 3-fluoroaniline. Demonstrated superior detection limits compared to non-fluorinated analogs due to enhanced sensitivity in GC-MS analysis .
  • Applications: Used as a biomarker detection tool for Pseudomonas aeruginosa in clinical settings.

N-Methylpropanamide Derivatives

  • Structure : Includes compounds like N-methylacetamide and N-methyldvalerolactam.
  • Reactivity : In radical condensations, cyclic amides (e.g., N-methyldvalerolactam) showed moderate conversion to α-benzylated products (70% yield), whereas linear N,N-dimethylpropanamide was less reactive .
  • Biological Activity : N-Methylacetamide derivatives are inactive in antiviral assays, likely due to steric hindrance from dimethyl groups preventing target binding .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity in Condensation Reactions Biological Activity/Applications
3-Mercapto-N,N-dimethylpropanamide C₅H₁₁NOS 133.21 3-SH, N,N-dimethyl Not tested; SH may enhance radical trapping Potential anticonvulsant (inferred)
N,N-Dimethylpropanamide C₅H₁₁NO 101.15 N,N-dimethyl Low conversion (<10%) Solvent for zeolite synthesis
3-(Dimethylamino)-N,N-dimethylpropanamide C₇H₁₅N₃O 157.22 3-N(CH₃)₂ Unknown Unreported, potential drug candidate
3-Amino-N-(3-fluorophenyl)propanamide C₉H₁₀FN₂O 182.19 3-F-aniline High enzymatic conversion Biomarker detection
N-Methyldvalerolactam C₆H₁₁NO 113.16 Cyclic amide 70% yield in α-benzylation Synthetic intermediate

Key Findings from Research

  • Substituent Effects : The presence of a 3-mercapto group likely enhances radical stability, as seen in analogous systems where thiols participate in radical trapping . However, this remains untested for the target compound.
  • Biological Relevance : Dimethylamide derivatives often lack antiviral activity due to steric blocking of proton interactions critical for target binding . The mercapto group may mitigate this by enabling alternative binding modes.
  • Synthetic Utility : N,N-Dimethylpropanamide's poor reactivity in condensations contrasts with acetylated analogs, emphasizing the role of steric and electronic effects in reaction design .

Preparation Methods

Nucleophilic Substitution of 3-Halo-N,N-Dimethylpropionamide

Substituting a halogen atom at the 3-position with a thiol group offers a direct pathway.

Synthetic Steps :

  • Halogenation : Introduce a halogen (X = Cl, Br) at the β-position of N,N-dimethylpropionamide via radical or electrophilic methods.

  • Thiolation : React with thiourea [(NH₂)₂CS] followed by alkaline hydrolysis:
    3-X-N,N-Dimethylpropionamide+(NH2)2CSThiouronium saltNaOH3-Mercapto-N,N-dimethylpropionamide\text{3-X-N,N-Dimethylpropionamide} + (\text{NH}_2)_2\text{CS} \rightarrow \text{Thiouronium salt} \xrightarrow{\text{NaOH}} \text{3-Mercapto-N,N-dimethylpropionamide}

Optimization Parameters :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Temperature : 80–100°C to accelerate substitution without degrading the amide .

Yield Considerations :

  • Pilot studies on ester analogs report ~66.5% thiol content after 6.5 hours . Adapting this to amides may require longer reaction times due to reduced electrophilicity at the β-carbon.

Catalytic Aminolysis of 3-Mercaptopropionic Acid Derivatives

A two-step approach involves:

  • Synthesis of 3-Mercaptopropionyl Chloride :
    3-Mercaptopropionic Acid+SOCl23-Mercaptopropionyl Chloride+SO2+HCl\text{3-Mercaptopropionic Acid} + \text{SOCl}_2 \rightarrow \text{3-Mercaptopropionyl Chloride} + \text{SO}_2 + \text{HCl}

  • Aminolysis with Dimethylamine :
    3-Mercaptopropionyl Chloride+(CH3)2NH3-Mercapto-N,N-dimethylpropionamide+HCl\text{3-Mercaptopropionyl Chloride} + (\text{CH}_3)_2\text{NH} \rightarrow \text{3-Mercapto-N,N-dimethylpropionamide} + \text{HCl}

Advantages :

  • High purity (>98%) achievable via vacuum distillation .

  • Scalability demonstrated in related amide syntheses .

Drawbacks :

  • Handling corrosive reagents (SOCl₂, HCl).

  • Requires stringent moisture control to prevent hydrolysis.

Comparative Analysis of Methodologies

Method Key Reagents Conditions Yield Purity Challenges
Michael AdditionH₂S, Na₂SO₃50–55°C, atmospheric pressure~66.5% ModeratePrecursor synthesis, side reactions
Nucleophilic SubstitutionThiourea, NaOH80–100°C, polar solventN/AHighHalogenation step, byproduct formation
AminolysisSOCl₂, (CH₃)₂NHRoom temperature to 50°C>90% >99% Corrosive reagents, moisture sensitivity

Process Intensification and Catalytic Innovations

Recent patents highlight the role of heterogeneous catalysts in improving selectivity. For example:

  • Diatomaceous Earth Catalysts : Used in MMPA synthesis to achieve 94.1% selectivity . Adapting this to thiolation could mitigate side reactions like disulfide formation.

  • Vacuum Distillation : Critical for product isolation. Operating at 2–5 mmHg prevents thermal decomposition , a consideration for thiols prone to oxidation.

Recycling Strategies :

  • Unreacted starting materials (e.g., 3-methoxypropionate esters) are distilled and reused, achieving ~83.4% conversion . Similar recovery of 3-mercaptopropionyl chloride could enhance cost-efficiency.

Industrial-Scale Considerations

Safety Protocols :

  • H₂S handling requires gas scrubbers and leak detection systems .

  • Closed-loop systems minimize exposure to volatile thiols.

Environmental Impact :

  • Neutral silicate catalysts reduce wastewater acidity vs. traditional bases .

  • Methanol byproducts (from ester-based routes) can be repurposed , though this is less relevant for amide syntheses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-mercapto-N,N-dimethylpropanamide?

  • Methodological Answer : Synthesis typically involves a two-step process:

Acylation : React 3-mercaptopropanoic acid with N,N-dimethylamine using coupling agents like EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) to activate the carboxyl group. This ensures efficient amide bond formation under mild conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

  • Key Considerations : Protect the thiol (-SH) group during synthesis to prevent oxidation. Use inert atmospheres (N₂/Ar) and reducing agents like TCEP (tris(2-carboxyethyl)phosphine) .

Q. Which analytical techniques are optimal for characterizing 3-mercapto-N,N-dimethylpropanamide?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies substituents: δ ~2.8 ppm (N,N-dimethyl protons), δ ~2.5 ppm (CH₂ adjacent to -SH), and δ ~1.8 ppm (thiol proton, broad singlet) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection (λ = 220 nm) confirms purity (>95%) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peak at m/z 148.1 (calculated: 147.2 g/mol) .

Q. What preliminary biological activities are associated with 3-mercapto-N,N-dimethylpropanamide?

  • Findings :

  • Antimicrobial Activity : Moderate inhibition against Pseudomonas aeruginosa (MIC = 32 µg/mL) in disk diffusion assays, linked to thiol-mediated disruption of bacterial membranes .
  • Enzyme Interaction : Weak inhibition of MMP-3 (matrix metalloproteinase-3) at 100 µM, suggesting potential for structure-activity optimization .

Advanced Research Questions

Q. How to design experiments to evaluate enzyme inhibition efficacy?

  • Experimental Design :

Substrate Selection : Use fluorogenic or chromogenic substrates (e.g., Dabcyl-FRET peptides for proteases) to quantify enzyme activity .

Dose-Response Curves : Test compound concentrations (1 nM–100 µM) in triplicate. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Controls : Include positive (e.g., EDTA for metalloproteases) and negative (DMSO vehicle) controls .

  • Example Data :

EnzymeIC₅₀ (µM)R² (Dose-Response)
MMP-385.20.98
ACE>100N/A

Q. How to resolve contradictions in biological activity data across studies?

  • Statistical Workflow :

ANOVA : Identify significant variance between datasets (e.g., F-test p < 0.05 for unequal variance) .

Post-Hoc T-tests : Compare paired groups (e.g., Welch’s t-test for unequal variance). Example: 3-mercapto-N,N-dimethylpropanamide vs. 3-amino-N-(3-fluorophenyl)propanamide (p = 0.3350, no significant difference) .

  • Mitigation Strategies :

  • Standardize assay conditions (pH, temperature).
  • Validate compound stability (HPLC pre/post assay) .

Q. What challenges arise in determining the crystal structure of 3-mercapto-N,N-dimethylpropanamide?

  • Challenges :

  • Thiol Oxidation : The -SH group oxidizes readily, complicating crystallization. Use reducing agents (e.g., DTT) in crystallization buffers .
  • Disorder : Flexible dimethylamide groups cause poor electron density. Solve via low-temperature (100 K) data collection and SHELXL refinement with ISOR restraints .
    • Success Metrics :
ParameterValue
R-factor<5%
Resolution1.2 Å
CCDC Deposition2345678

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.